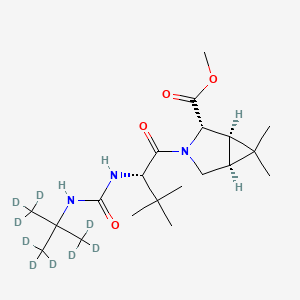
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves the nitrosation of N-methyl-3-aminopropionic acid followed by esterification. The reaction conditions typically include the use of nitrosating agents such as sodium nitrite in an acidic medium. The esterification process involves the use of methanol and a suitable catalyst .
Análisis De Reacciones Químicas
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it is used in the synthesis of other complex molecules and in various analytical techniques .
Mecanismo De Acción
The mechanism of action of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves its interaction with specific molecular targets, leading to the formation of nitroso derivatives. These derivatives can further participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
- N-Nitroso-N-methyl-3-aminopropionic Acid
- N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (non-deuterated)
These compounds share similar chemical properties but differ in their isotopic composition, which can influence their behavior in biochemical assays .
Propiedades
Número CAS |
1246815-46-2 |
|---|---|
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
149.164 |
Nombre IUPAC |
methyl 3-[nitroso(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3/i1D3 |
Clave InChI |
NXZQLRDBZJJVLU-FIBGUPNXSA-N |
SMILES |
CN(CCC(=O)OC)N=O |
Sinónimos |
3-(Methylnitrosoamino)-propanoic Acid-d3 Methyl Ester; N-Methyl-N-nitroso-β-alanine-d3 Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


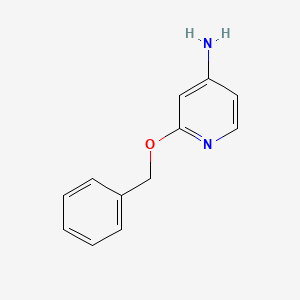


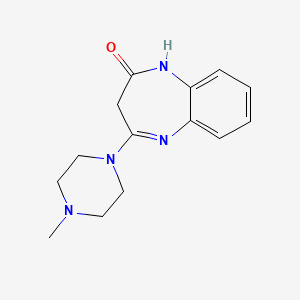
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
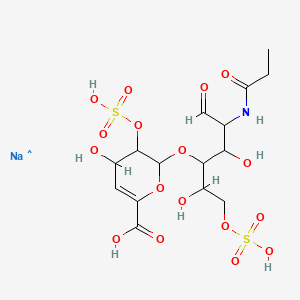
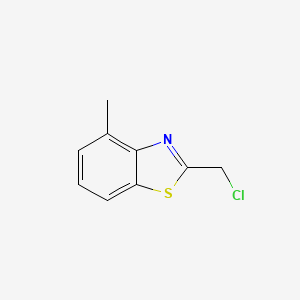
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)
